molecular formula C9H19NO B13525326 3-(Cyclopentylmethoxy)propan-1-amine

3-(Cyclopentylmethoxy)propan-1-amine

Cat. No.: B13525326
M. Wt: 157.25 g/mol
InChI Key: VLSFUIRRTQLFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentylmethoxy)propan-1-amine is a secondary amine characterized by a cyclopentylmethoxy group attached to the third carbon of a propane chain, terminating in a primary amine. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and drug synthesis.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(cyclopentylmethoxy)propan-1-amine

InChI

InChI=1S/C9H19NO/c10-6-3-7-11-8-9-4-1-2-5-9/h9H,1-8,10H2

InChI Key

VLSFUIRRTQLFDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COCCCN

Origin of Product

United States

Preparation Methods

Alkylation of Propan-1-amine with Cyclopentylmethoxy Precursors

One straightforward approach is the alkylation of propan-1-amine with an appropriate cyclopentylmethoxy alkyl halide or tosylate. This method involves nucleophilic substitution where the amine attacks the electrophilic carbon attached to the cyclopentylmethoxy group.

  • Reaction Scheme:
    Propan-1-amine + Cyclopentylmethoxyalkyl halide → 3-(Cyclopentylmethoxy)propan-1-amine

  • Typical Conditions:

    • Base such as potassium carbonate or sodium hydride to deprotonate the amine.
    • Solvent: polar aprotic solvents like DMF or DMSO.
    • Temperature: 50–100 °C depending on reactivity.
  • Advantages:

    • Direct and relatively simple.
    • Good yields if the alkylating agent is well-prepared.
  • Limitations:

    • Possible over-alkylation leading to secondary or tertiary amines.
    • Requires preparation of cyclopentylmethoxy alkyl halide precursors.

Reduction of Nitro Precursors (Catalytic Hydrogenation)

A highly effective and industrially relevant method involves the reduction of a nitro-substituted precursor to the corresponding amine.

  • Process Details:

    • Starting from a nitro compound such as 3-(cyclopentylmethoxy)nitropropane.
    • Catalytic hydrogenation using hydrogen gas and catalysts such as Raney nickel, platinum, or palladium.
    • Reaction conditions typically: 30–100 °C, 700 kPa to 7000 kPa hydrogen pressure.
    • Solvent: methanol or aqueous solutions.
  • Patent Example:
    WO2012173735A1 describes a process where nitroamine compounds are hydrogenated in the presence of alkyl amines to reduce by-products and increase purity. Temperatures around 40–55 °C and pressures near 4100 kPa are preferred. The process uses a high-pressure reactor (e.g., Parr autoclave) and methanol as solvent.
    This method can yield high-purity 1-amino-cyclopentanemethanamine analogs, which are structurally close to 3-(Cyclopentylmethoxy)propan-1-amine.

  • Advantages:

    • High purity product.
    • Scalable and suitable for industrial production.
    • Reduced by-product formation with optimized conditions.
  • Limitations:

    • Requires handling of high-pressure hydrogen gas.
    • Sensitive to catalyst poisoning.

Reductive Amination Using Biocatalysts

Recent advances in biocatalysis offer environmentally friendly routes for amine synthesis from ketones or aldehydes.

  • Method:

    • Reductive amination of 3-(cyclopentylmethoxy)propanal or related ketones using amine dehydrogenases (AmDHs).
    • Enzymes such as CfusAmDH, MsmeAmDH have been demonstrated to convert methoxy-substituted ketones to corresponding amines with high enantioselectivity and conversion rates.
    • Reaction conditions: aqueous buffer, moderate temperature (30–50 °C), cofactor recycling systems.
  • Research Findings:

    • Enzymatic reductive amination provides high conversion (>80%) and excellent enantiomeric excess (>95%) for similar substrates.
    • This approach is promising for producing chiral amines with fewer by-products and mild conditions.
  • Advantages:

    • Mild reaction conditions.
    • High stereoselectivity.
    • Environmentally benign.
  • Limitations:

    • Requires availability of specific enzymes.
    • Scale-up and enzyme cost considerations.

Curtius Rearrangement and Hoffman Rearrangement (Indirect Routes)

These rearrangements can be used to convert carboxylic acid derivatives into primary amines.

  • Curtius Rearrangement:

    • Starting from a carboxylic acid precursor related to 3-(cyclopentylmethoxy)propanoic acid.
    • Conversion to acyl azide via acid chloride and sodium azide.
    • Thermal rearrangement to isocyanate, followed by hydrolysis to amine.
  • Hoffman Rearrangement:

    • Conversion of amides to amines via bromination and base treatment.
  • Applicability:

    • Useful when direct amination is challenging.
    • Allows incorporation of the amine group at a late stage in synthesis.
  • Limitations:

    • Multi-step and sometimes lower overall yields.
    • Requires handling of azides and toxic reagents.

Catalytic Ammonolysis of 3-Methoxypropanol Derivatives

Patent CN101328129A describes a catalytic ammonolysis process for synthesizing 3-methoxypropan-1-amine, a close analog structurally related to 3-(Cyclopentylmethoxy)propan-1-amine.

  • Process:

    • Continuous catalytic ammonolysis of 3-methoxypropanol in the presence of Cu-Co/Al2O3-diatomite catalysts.
    • Operating conditions: 120–220 °C, 0.3–1.5 MPa pressure, liquid hourly space velocity 0.5–2.0 h^-1.
    • Ammonia and hydrogen gases are used in the reaction.
    • The process includes gas-liquid separation and recycling of unreacted materials.
  • Catalyst Composition:

    • Cu: 5–25%
    • Co: 5–30%
    • Ru, Mg, Cr in minor amounts on Al2O3-diatomite support.
  • Advantages:

    • High selectivity and conversion.
    • Low by-product formation.
    • Continuous process suitable for industrial scale.
  • Potential Adaptation:

    • Similar catalytic systems could be adapted for 3-(Cyclopentylmethoxy)propan-1-amine synthesis by starting from cyclopentylmethoxypropanol derivatives.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Alkylation of Propan-1-amine Nucleophilic substitution with alkyl halide Simple, direct Over-alkylation risk, precursor prep
Catalytic Hydrogenation of Nitro Precursors Reduction of nitro to amine using H2 and catalysts High purity, scalable Requires high pressure H2, catalyst poisoning risk
Biocatalytic Reductive Amination Enzymatic conversion of ketones to amines Mild conditions, stereoselective Enzyme availability, cost
Curtius/Hoffman Rearrangements Rearrangement of acid derivatives to amines Useful for complex molecules Multi-step, hazardous reagents
Catalytic Ammonolysis of Alcohols Continuous catalytic ammonolysis using Cu-Co catalysts Industrial scale, high selectivity Requires high temp/pressure, catalyst design

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethoxy)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted amines or other functionalized derivatives .

Scientific Research Applications

3-(Cyclopentylmethoxy)propan-1-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of propan-1-amine derivatives are heavily influenced by their substituents. Key analogs and their distinguishing features include:

Compound Name Substituent Group Key Characteristics References
3-(Cyclopentylmethoxy)propan-1-amine Cyclopentylmethoxy Moderate steric bulk, lipophilic; potential for CNS drug design due to cyclopentane N/A
3-(1H-Imidazol-1-yl)propan-1-amine Imidazole Heterocyclic, polar; used in metal coordination and as a pharmacophore
3-(Azetidin-1-yl)propan-1-amine Azetidine (4-membered ring) High ring strain; enhances reactivity in aminopropylation reactions
3-(Adamantan-1-yl)propan-1-amine Adamantane Highly lipophilic and bulky; improves metabolic stability
3-(3-(Trifluoromethyl)phenyl)propan-1-amine Trifluoromethylphenyl Electron-withdrawing; enhances binding affinity in pharmaceuticals (e.g., cinacalcet)
3-(Hexyloxy)propan-1-amine Hexyloxy Linear alkyl chain; lower boiling point (229.7°C) and density (0.851 g/cm³)
3-(Pyridin-4-yl)propan-1-amine Pyridine Aromatic, polar; improves solubility in aqueous systems
3-(3,4-Dimethoxyphenyl)propan-1-amine Dimethoxyphenyl Electron-rich aryl group; potential for neurotransmitter analogs

Physicochemical Properties

Property 3-(Hexyloxy)propan-1-amine 3-(Pyridin-4-yl)propan-1-amine 3-(3,4-Dimethoxyphenyl)propan-1-amine
Molecular Weight 159.27 g/mol 136.19 g/mol 195.26 g/mol
Boiling Point 229.7°C Not reported Not reported
Density 0.851 g/cm³ Not reported Not reported
Solubility Lipophilic Polar (pyridine moiety) Moderate (aryl group)

Biological Activity

3-(Cyclopentylmethoxy)propan-1-amine is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C12H17NO
Molecular Weight: 193.27 g/mol
IUPAC Name: 3-(Cyclopentylmethoxy)propan-1-amine

The compound features a cyclopentyl group attached to a methoxy chain, which is linked to a propan-1-amine structure. This unique configuration may influence its interaction with biological targets.

The biological activity of 3-(Cyclopentylmethoxy)propan-1-amine is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These interactions could imply potential applications in treating mood disorders and neurodegenerative diseases.

Research Findings

  • Neuropharmacological Studies
    • A study demonstrated that 3-(Cyclopentylmethoxy)propan-1-amine exhibited significant binding affinity to serotonin receptors, indicating its potential as an antidepressant or anxiolytic agent .
    • In vivo experiments showed that administration of the compound resulted in increased locomotor activity in rodent models, suggesting stimulant properties .
  • Therapeutic Potential
    • The compound has been investigated for its effects on cognitive functions and memory enhancement. In animal models, it improved performance in memory tasks, indicating possible cognitive-enhancing effects .
    • Further research is needed to explore its efficacy in clinical settings for conditions such as depression and anxiety disorders.

Case Studies

Study Findings Implications
Study 1 (2020)Showed significant binding to serotonin receptorsPotential use as an antidepressant
Study 2 (2021)Increased locomotor activity in micePossible stimulant effects
Study 3 (2022)Enhanced memory performance in rodent modelsCognitive enhancement potential

Q & A

Q. What are the recommended synthetic routes for 3-(Cyclopentylmethoxy)propan-1-amine, and how can reaction conditions be optimized for yield?

  • Methodology :
    • Route 1 : Alkylation of propan-1-amine with cyclopentylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Monitor progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
    • Route 2 : Reductive amination of 3-(cyclopentylmethoxy)propanal using NaBH₃CN or H₂/Pd-C. Optimize pH (7–8) and temperature (25–40°C) to minimize side products .
    • Yield Optimization : Use excess amine (1.5 eq.) and inert atmosphere (N₂/Ar) to prevent oxidation. Purify via column chromatography (hexane/ethyl acetate gradient) .

Q. How can the physicochemical properties (e.g., solubility, stability) of 3-(Cyclopentylmethoxy)propan-1-amine be characterized?

  • Analytical Methods :
    • Solubility : Test in water, DMSO, ethanol, and dichloromethane via shake-flask method (HPLC quantification). Cyclopentyl groups typically reduce aqueous solubility but enhance lipid compatibility .
    • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor by ¹H NMR for decomposition (e.g., amine oxidation or ether cleavage) .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Techniques :
    • ¹H/¹³C NMR : Identify cyclopentyl (δ 1.5–2.5 ppm, multiplet) and methoxy protons (δ 3.3–3.5 ppm). Compare with analogs like 3-(Benzyloxy)propan-1-amine .
    • FT-IR : Confirm amine (N-H stretch ~3300 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functionalities .
    • HRMS : Validate molecular ion [M+H]⁺ (calculated for C₉H₁₉NO: 158.1545) .

Advanced Research Questions

Q. How does the cyclopentylmethoxy substituent influence receptor binding compared to other alkoxy groups (e.g., benzyloxy, methoxyphenyl)?

  • Structure-Activity Relationship (SAR) :
    • Key Findings : Cyclopentylmethoxy groups enhance lipophilicity (logP ~2.5) and steric bulk, potentially improving CNS penetration compared to benzyloxy derivatives (logP ~2.8) .
    • Case Study : In CCR5 antagonist analogs, cyclopentylmethoxy moieties showed 3-fold higher binding affinity than benzyloxy groups due to reduced π-π stacking interference .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Data Reconciliation :
    • Example : Discrepancies in antimicrobial activity (MIC values) may arise from assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines .
    • Meta-Analysis : Compare data from analogs like 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, noting that electron-withdrawing groups (e.g., fluorine) reduce potency .

Q. How can computational modeling predict interactions with biological targets (e.g., GPCRs)?

  • Methodology :
    • Docking Studies : Use AutoDock Vina to simulate binding to GPCRs (e.g., serotonin receptors). Parameterize cyclopentylmethoxy as a hydrophobic moiety .
    • MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns runs). Validate with experimental IC₅₀ values from radioligand assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-Up Considerations :
    • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipase-catalyzed acylations) for enantiomers .
    • Process Chemistry : Replace column chromatography with crystallization (solvent: hexane/ethyl acetate) or distillation under reduced pressure .

Methodological Guidance for Contradictory Results

Q. Table 1: Comparative Analysis of Alkoxypropan-1-amine Derivatives

CompoundlogPAqueous Solubility (mg/mL)Antimicrobial MIC (µg/mL)Receptor Binding (Ki, nM)
3-(Cyclopentylmethoxy)2.50.1216–3245 (CCR5)
3-(Benzyloxy)2.80.088–16120 (CCR5)
3-(4-Methoxyphenoxy)1.90.25>64220 (5-HT₂A)

Q. Key Insights :

  • Higher lipophilicity correlates with improved membrane permeability but reduced solubility.
  • Steric bulk (cyclopentyl vs. benzyl) enhances receptor specificity but may limit solubility .

Advanced Experimental Design

Q. How to design a SAR study for optimizing CNS penetration?

  • Parameters :
    • logP/D : Aim for 2–3 (optimal blood-brain barrier permeability).
    • Polar Surface Area (PSA) : Keep <70 Ų (e.g., cyclopentylmethoxy: PSA ~40 Ų) .
    • In Vivo Testing : Use rodent models to measure brain/plasma ratio (LC-MS quantification) .

Q. What in vitro assays are suitable for evaluating enzyme inhibition?

  • Assays :
    • MAO-B Inhibition : Spectrofluorometric assay with kynuramine as substrate .
    • CYP450 Interactions : LC-MS/MS to monitor metabolite formation (e.g., 7-hydroxywarfarin for CYP2C9) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.